

# The Discovery and Isolation of Rauvotetraphylline A: A Technical Guide

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## Compound of Interest

Compound Name: Rauvotetraphylline A

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of **Rauvotetraphylline A**, a novel indole alkaloid. The methodologies and data presented are compiled from the seminal research in the field, offering a detailed guide for professionals in natural product chemistry and drug development.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Rauvotetraphylline A**, derived from spectroscopic and physical analyses.

Table 1: Physicochemical and Spectroscopic Properties of **Rauvotetraphylline A**

Property	Value
Molecular Formula	C <sub>20</sub> H <sub>26</sub> N <sub>2</sub> O <sub>3</sub> [1]
Molecular Weight	342.43 g/mol
Appearance	Amorphous powder[1]
HRESIMS (m/z)	[M+H] <sup>+</sup> 343.2024 (calcd. for C <sub>20</sub> H <sub>27</sub> N <sub>2</sub> O <sub>3</sub> , 343.2021)[1]
UV λ <sub>max</sub> (nm)	211, 275 (shoulders at 222, 310)[1]
IR ν <sub>max</sub> (cm <sup>-1</sup> )	3407 (OH/NH)[1]
Optical Rotation	[Data not available in search results]
Melting Point	[Data not available in search results]
Yield	119 mg (from 7.5 kg of dried plant material)[1]

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Rauvotetraphylline A** (in CD<sub>3</sub>OD)[1]

Position	$\delta C$ (ppm)	$\delta H$ (ppm, J in Hz)
2	139.6	
3	112.7	
5	54.9	
6	32.5	$\alpha$ : 2.15 (m), $\beta$ : 2.85 (m)
7	152.4	
8	106.6	
9	123.2	
10	114.7	6.62 (dd, 8.5, 2.0)
11	121.5	7.11 (d, 8.5)
12	139.6	
13	154.3	
14	46.8	
15	32.5	3.15 (m)
16	46.8	3.65 (m)
17	60.8	a: 3.75 (m), b: 3.95 (m)
18	12.5	1.16 (d, 6.3)
19	131.7	5.51 (q, 6.3)
20	125.8	
21	60.8	
N(4)-Me	42.8	

## Experimental Protocols

The following protocols detail the methodology for the extraction, isolation, and structural characterization of **Rauvotetraphylline A**.

## Plant Material

The aerial parts of *Rauvolfia tetraphylla* were collected in Xiaomenglun, Yunnan Province, China. A voucher specimen was deposited at BioBioPha Co., Ltd.[2].

## Extraction and Isolation

- **Extraction:** The air-dried and powdered aerial parts of *R. tetraphylla* (7.5 kg) were extracted three times with 95% ethanol (3 x 50 L) at room temperature for three days each. The filtrates were combined and evaporated under reduced pressure to yield a crude residue (approx. 400 g)[2].
- **Initial Fractionation:** The crude extract was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone followed by methanol to yield six primary fractions (A-F)[1][2].
- **Isolation of Fraction F:** Fraction F, obtained from the methanol elution, was further chromatographed on a silica gel column using a chloroform-methanol gradient (50:1 to 0:1, v/v) to give five subfractions (F1-F5)[1].
- **Purification of *Rauvotetraphylline A*:** *Rauvotetraphylline A* (119 mg) was isolated from subfraction F3[1]. Further purification of other fractions involved repeated silica gel chromatography ( $\text{CHCl}_3$ -MeOH- $\text{NH}_3 \cdot \text{H}_2\text{O}$ , 10:1:0.1 to 1:1:0.05), Sephadex LH-20 chromatography ( $\text{CHCl}_3$ -MeOH, 1:1), and Medium Pressure Liquid Chromatography (MPLC) with a methanol-water gradient (30% to 50% MeOH in  $\text{H}_2\text{O}$ )[1].

## Structural Elucidation

The structure of *Rauvotetraphylline A* was determined using a combination of spectroscopic techniques:

- **UV Spectroscopy:** Performed on an HPLC instrument[2].
- **IR Spectroscopy:** Spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets[2].
- **Mass Spectrometry:** High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed on an API QSTAR Pulsar i mass spectrometer[2].

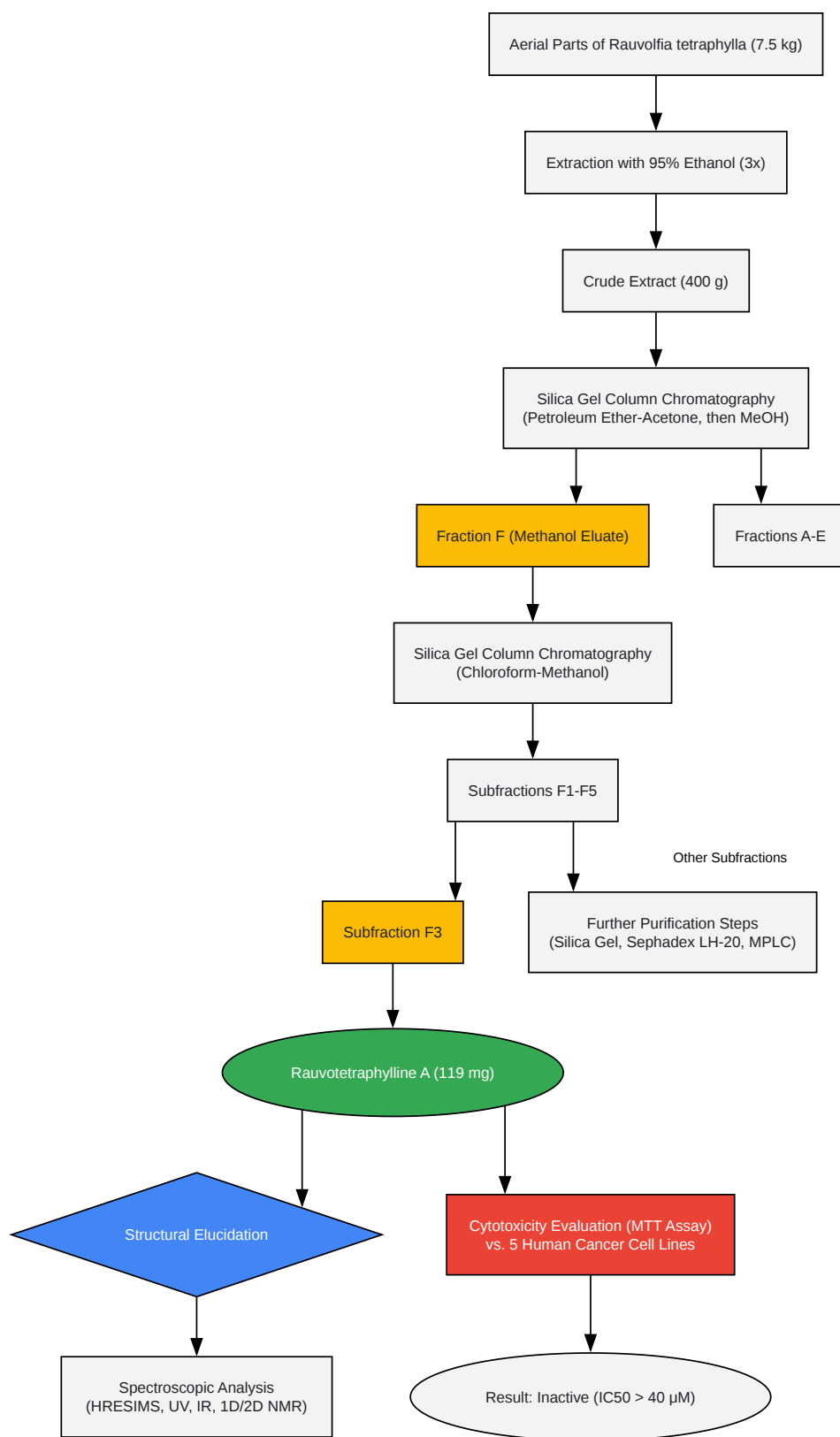
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR, HSQC, HMBC, and ROESY spectra were acquired on a Bruker DRX-500 instrument. The stereochemistry was established based on ROESY correlations, which showed cross-peaks between  $\text{H-15} \leftrightarrow \text{H}_2\text{-17}$  and  $\text{H}_2\text{-17} \leftrightarrow \text{H-6}\beta$ , and between  $\text{Me-18} \leftrightarrow \text{H-15}$  and  $\text{H-19} \leftrightarrow \text{H}_2\text{-21}$ , confirming the E-configuration of the C-19–C-20 double bond[1][2].

## Cytotoxicity Evaluation

**Rauvotetraphylline A**, along with its congeners (B-E), was evaluated for its in vitro cytotoxicity against five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used. All tested compounds, including **Rauvotetraphylline A**, were found to be inactive, with  $\text{IC}_{50}$  values greater than 40  $\mu\text{M}$ [1][2].

## Visualized Experimental Workflow

The following diagram illustrates the workflow for the isolation and characterization of **Rauvotetraphylline A**.



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Caption: Workflow for the isolation and characterization of **Rauvotetraphylline A**.

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